molecular formula C18H20O B14587288 1-[4-(Propan-2-yl)phenyl]-2,3-dihydro-1H-inden-1-ol CAS No. 61561-61-3

1-[4-(Propan-2-yl)phenyl]-2,3-dihydro-1H-inden-1-ol

Cat. No.: B14587288
CAS No.: 61561-61-3
M. Wt: 252.3 g/mol
InChI Key: QWLKDDCHCKELPX-UHFFFAOYSA-N
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Description

1-[4-(Propan-2-yl)phenyl]-2,3-dihydro-1H-inden-1-ol is an organic compound that belongs to the class of phenylindanes This compound is characterized by the presence of a phenyl group substituted with a propan-2-yl group, attached to a dihydroindenol structure

Preparation Methods

The synthesis of 1-[4-(Propan-2-yl)phenyl]-2,3-dihydro-1H-inden-1-ol typically involves the following steps:

    Friedel-Crafts Alkylation: The initial step involves the alkylation of benzene with propan-2-yl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to form 4-(Propan-2-yl)phenyl.

    Cyclization: The next step involves the cyclization of 4-(Propan-2-yl)phenyl with an appropriate reagent to form the dihydroindenol structure. This can be achieved through intramolecular Friedel-Crafts acylation.

    Reduction: The final step involves the reduction of the carbonyl group to form the alcohol group, resulting in the formation of this compound. Common reducing agents include lithium aluminum hydride or sodium borohydride.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

1-[4-(Propan-2-yl)phenyl]-2,3-dihydro-1H-inden-1-ol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form a ketone using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The compound can undergo further reduction to form the corresponding hydrocarbon.

    Hydrogenation: The double bonds in the dihydroindenol structure can be hydrogenated to form the fully saturated compound.

Common reagents and conditions used in these reactions include acidic or basic catalysts, hydrogen gas, and various solvents. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-[4-(Propan-2-yl)phenyl]-2,3-dihydro-1H-inden-1-ol has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use as an anti-inflammatory or analgesic agent.

    Industry: The compound is used in the development of new materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[4-(Propan-2-yl)phenyl]-2,3-dihydro-1H-inden-1-ol involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes, thereby modulating their activity. The compound’s effects on cellular pathways can lead to various biological outcomes, such as reduced inflammation or altered cell signaling.

Comparison with Similar Compounds

1-[4-(Propan-2-yl)phenyl]-2,3-dihydro-1H-inden-1-ol can be compared with similar compounds such as:

    1-[4-(Propan-2-yl)phenyl]ethan-1-ol: This compound has a similar structure but lacks the dihydroindenol moiety.

    4,4’-(1-(4-(2-(4-Hydroxyphenyl)propan-2-yl)phenyl)ethane-1,1-diyl): This compound has a more complex structure with additional functional groups.

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse chemical reactivity and biological activity.

Properties

CAS No.

61561-61-3

Molecular Formula

C18H20O

Molecular Weight

252.3 g/mol

IUPAC Name

1-(4-propan-2-ylphenyl)-2,3-dihydroinden-1-ol

InChI

InChI=1S/C18H20O/c1-13(2)14-7-9-16(10-8-14)18(19)12-11-15-5-3-4-6-17(15)18/h3-10,13,19H,11-12H2,1-2H3

InChI Key

QWLKDDCHCKELPX-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2(CCC3=CC=CC=C32)O

Origin of Product

United States

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